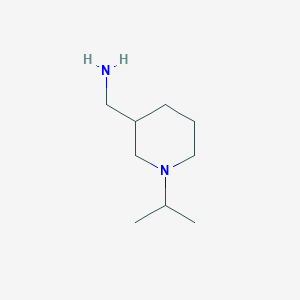

(1-Isopropylpiperidin-3-yl)methanamine

Description

Contextualization within Amine Chemistry and Piperidine (B6355638) Derivatives in Medicinal Chemistry

Amines are fundamental organic compounds that are ubiquitous in biologically active molecules. Their ability to form hydrogen bonds and act as proton acceptors at physiological pH makes them critical for molecular interactions with biological targets such as enzymes and receptors. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. mdpi.comijnrd.org Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating optimal binding to target proteins.

The incorporation of a piperidine scaffold into a drug candidate can enhance its pharmacological profile, including improved solubility, metabolic stability, and bioavailability. nih.gov Piperidine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. ijnrd.orgnih.gov

Overview of Research Significance for (1-Isopropylpiperidin-3-yl)methanamine as a Synthetic Intermediate and Bioactive Scaffold

This compound is increasingly recognized for its utility as a versatile building block in the synthesis of more complex molecules. Its primary amine and tertiary amine functionalities offer multiple reaction sites for chemical modification, allowing for the construction of diverse molecular libraries for drug screening.

As a synthetic intermediate , this compound provides a pre-formed piperidine core, streamlining the synthesis of drug candidates that require this structural feature. The presence of the isopropyl group on the nitrogen atom can influence the compound's lipophilicity and steric properties, which can be fine-tuned to optimize drug-receptor interactions.

As a bioactive scaffold , the this compound framework itself can contribute to the biological activity of a molecule. The piperidine ring can serve as a central scaffold upon which various pharmacophoric groups can be appended to interact with specific biological targets. Research into related N-alkyl-3-(aminomethyl)piperidine derivatives has shown that this class of compounds can exhibit a range of biological activities, including antimicrobial and neurological effects. ontosight.aibiointerfaceresearch.com

Chemical Data for this compound

| Property | Value |

| CAS Number | 875400-96-7 |

| Molecular Formula | C₉H₂₀N₂ |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpiperidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)11-5-3-4-9(6-10)7-11/h8-9H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNRRDAUWGLVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875400-96-7 | |

| Record name | 1-(1-Isopropyl-3-piperidinyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Modeling of 1 Isopropylpiperidin 3 Yl Methanamine

Conformational Analysis and Molecular Dynamics Simulations of (1-Isopropylpiperidin-3-yl)methanamine

Conformational analysis is used to determine the preferred three-dimensional arrangements of a molecule, known as conformers. The piperidine (B6355638) ring, a core feature of this compound, typically adopts a stable chair conformation to minimize steric and torsional strain. In this arrangement, the substituents on the ring can occupy either axial or equatorial positions. For this compound, the large isopropyl group at the N1 position and the methanamine group at the C3 position are predicted to preferentially occupy equatorial positions to reduce steric hindrance, leading to a more stable conformer.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. These simulations model the movements and interactions of atoms and bonds, revealing the flexibility of the piperidine ring, the rotation of its side chains, and its interactions with solvent molecules. Such simulations can identify the most populated conformational states and the energy barriers for transitioning between them, which is crucial for understanding how the molecule might adapt its shape to bind with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity. While specific QSAR models for this compound are not publicly documented, studies on other piperidine derivatives have successfully established such relationships. researchgate.nettandfonline.comnih.gov

A QSAR study on derivatives of this compound would involve synthesizing a library of analogues with varied substituents and measuring their biological activity against a specific target. Key molecular descriptors would then be calculated for each derivative. These descriptors can be categorized as:

Steric: Related to the size and shape of the molecule (e.g., molar refractivity).

Electronic: Pertaining to the electronic properties of the molecule (e.g., Hammett constants, partial charges).

Hydrophobic: Describing the molecule's lipophilicity (e.g., LogP).

Statistical methods, such as multiple linear regression (MLR), are used to generate a mathematical model. tandfonline.comnih.gov For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to analyze the 3D steric and electrostatic fields around the molecules. researchgate.netnih.gov The resulting model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. researchgate.net

Table 1: Hypothetical QSAR Descriptors for this compound Derivatives

| Derivative Modification (R-group on Methanamine) | Predicted LogP (Hydrophobicity) | Predicted Molar Refractivity (Steric Bulk) | Predicted Effect on Activity |

|---|---|---|---|

| -H (Parent Compound) | 1.8 | 55.2 | Baseline |

| -CH3 | 2.2 | 59.8 | Potential Increase (Hydrophobic Pocket) |

| -F | 1.9 | 55.1 | Potential Increase (Electronic Interaction) |

Molecular Docking and Binding Site Predictions with Relevant Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is essential for understanding potential drug-target interactions at a molecular level. For this compound, potential biological targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like monoamine oxidases, given its structural similarity to certain neurotransmitters.

The docking process involves:

Obtaining a 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). mdpi.com

Defining the active binding site of the protein.

Computationally placing the 3D structure of this compound into the binding site in various possible conformations and orientations.

Using a scoring function to rank the different poses based on their predicted binding affinity, which considers factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Docking studies can reveal key amino acid residues in the target's active site that are crucial for binding. nih.gov For example, the primary amine of the methanamine group could act as a hydrogen bond donor, while the tertiary amine in the piperidine ring (in its protonated state) could form ionic interactions. The isopropyl group might fit into a hydrophobic pocket within the receptor site. nih.gov These predictions can guide the design of derivatives with improved binding affinity and selectivity. alliedacademies.org

Table 2: Potential Molecular Docking Interactions for this compound

| Molecular Moiety | Potential Biological Target | Predicted Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Isopropyl Group | Dopamine Receptor D2 | Hydrophobic Interaction | Leucine, Valine, Phenylalanine |

| Piperidine Ring Nitrogen | Monoamine Oxidase A | Ionic/Hydrogen Bond | Aspartate, Glutamate |

In Silico Prediction of Druggability Parameters for this compound and its Analogues

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery to assess the potential viability of a compound as a drug. fiveable.me Various computational models and software can predict these "druggability" parameters based solely on the molecule's structure. nih.govnih.gov

For this compound and its analogues, these predictions help identify potential liabilities before committing to costly synthesis and testing. researchgate.netimist.ma Key predicted parameters include:

Lipinski's Rule of Five: This rule assesses whether a compound has properties that would likely make it an orally active drug in humans. The parameters are molecular weight (< 500 Da), LogP (< 5), H-bond donors (< 5), and H-bond acceptors (< 10). This compound is expected to comply with these rules.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which affects its absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound crossing the BBB, which is crucial for drugs targeting the central nervous system.

Human Intestinal Absorption (HIA): Estimates the percentage of the drug that will be absorbed from the gut.

Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major metabolic enzymes, which could lead to drug-drug interactions.

Toxicity Prediction: Models can estimate the potential for carcinogenicity, mutagenicity (AMES test), or hepatotoxicity. researchgate.net

These computational predictions provide a comprehensive profile of the compound's likely pharmacokinetic and safety characteristics, allowing for the early selection or modification of candidates with more favorable properties. nih.govrsc.org

Table 3: Predicted Druggability Parameters for this compound

| Parameter | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | 170.30 g/mol | Complies with Lipinski's Rule |

| LogP | ~1.8 - 2.2 | Good balance of solubility and permeability |

| H-Bond Donors | 1 | Complies with Lipinski's Rule |

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Suitable for CNS targets |

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability |

| CYP2D6 Inhibition | Possible Inhibitor | Potential for drug-drug interactions |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Consequently, it is not possible to provide a detailed, evidence-based article with data tables on the following topics for this compound derivatives:

Structure Activity Relationship Sar Studies of 1 Isopropylpiperidin 3 Yl Methanamine Derivatives

Exploration of Bio-isosteric Replacements to Modulate SAR Profiles

While the piperidine (B6355638) and aminomethylpiperidine (B13870535) scaffolds are common in medicinal chemistry and appear in numerous SAR studies for various biological targets, a specific and detailed investigation centered on the (1-Isopropylpiperidin-3-yl)methanamine core structure as requested could not be located. Therefore, the creation of data tables and a thorough analysis of research findings for this specific compound series is not feasible at this time.

Preclinical Research Applications of 1 Isopropylpiperidin 3 Yl Methanamine in Drug Discovery

Pharmacological Investigations of (1-Isopropylpiperidin-3-yl)methanamine and its Analogues

The initial stages of preclinical research for this compound analogues involve a thorough pharmacological assessment to determine their potential therapeutic efficacy. This process typically begins with in vitro assays to establish binding affinity and functional potency at specific biological targets.

In vitro studies are fundamental to understanding the interaction of this compound analogues with their target receptors or enzymes. For instance, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activities against cathepsin K, a key enzyme in bone resorption. mdpi.com Among these, compound H-9 demonstrated the most potent inhibition with an IC50 value of 0.08 µM. mdpi.com

Similarly, in the pursuit of treatments for Alzheimer's disease, N-benzyl piperidine (B6355638) derivatives have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Compounds d5 and d10 from this series exhibited significant dual enzyme inhibition, with IC50 values for HDAC at 0.17 µM and 0.45 µM, and for AChE at 6.89 µM and 3.22 µM, respectively. nih.gov

Another area of investigation for piperidine-based compounds is their affinity for sigma receptors. A screening of piperidine/piperazine-based compounds identified a potent S1R agonist with a Ki value of 3.2 nM, which is comparable to the reference compound haloperidol. nih.gov

Table 1: In Vitro Binding Affinity and Functional Potency of this compound Analogues

| Compound/Analogue Class | Target | Assay Type | Potency (IC50/Ki) |

|---|---|---|---|

| Piperidine-3-carboxamide (H-9) | Cathepsin K | Inhibition Assay | 0.08 µM (IC50) mdpi.com |

| N-Benzyl piperidine (d5) | HDAC | Inhibition Assay | 0.17 µM (IC50) nih.gov |

| N-Benzyl piperidine (d5) | AChE | Inhibition Assay | 6.89 µM (IC50) nih.gov |

| N-Benzyl piperidine (d10) | HDAC | Inhibition Assay | 0.45 µM (IC50) nih.gov |

| N-Benzyl piperidine (d10) | AChE | Inhibition Assay | 3.22 µM (IC50) nih.gov |

| Piperidine/piperazine-based compound | Sigma 1 Receptor (S1R) | Binding Assay | 3.2 nM (Ki) nih.gov |

Following initial binding and functional assays, cellular assays are developed to investigate the mechanism of action of these compounds in a more biologically relevant context. For the piperidine-3-carboxamide derivatives targeting cathepsin K, in vitro studies demonstrated anti-bone resorption effects comparable to a clinical-phase inhibitor. mdpi.com Western blot analysis further confirmed that the lead compound, H-9, effectively downregulated cathepsin K expression in RANKL-induced RAW264.7 cells. mdpi.com

In the context of cancer research, N-arylpiperidine-3-carboxamide scaffolds have been identified for their ability to induce a senescence-like phenotype in human melanoma A375 cells, indicating a potential anti-proliferative mechanism without significant cytotoxicity to normal cells. nih.gov For the N-benzyl piperidine derivatives targeting Alzheimer's disease, studies in PC-12 cells showed promising neuroprotective activities, in addition to their enzymatic inhibition. nih.gov These compounds also demonstrated the ability to scavenge free radicals, chelate metal ions, and inhibit Aβ aggregation, highlighting a multi-faceted mechanism of action. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of this compound Derivatives

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates is crucial for their development. These studies assess how the body affects the drug and how the drug affects the body, respectively.

ADME studies are critical for evaluating the drug-like properties of this compound derivatives. While specific ADME data for this exact compound is not publicly available, the N-benzyl piperidine (N-BP) motif, in general, is utilized by medicinal chemists to fine-tune physicochemical properties. nih.gov The N-BP motif can enhance solubility and facilitate crucial interactions with target proteins. researchgate.net

In silico predictions are often used in early-stage discovery to estimate ADME properties. For some N-benzyl piperidine derivatives, these computational tools have been used to predict their ability to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. researchgate.net

In vivo studies in animal models are necessary to determine key pharmacokinetic parameters such as bioavailability and systemic clearance. For the piperidine-3-carboxamide derivative H-9, in vivo experiments in an ovariectomized (OVX) mouse model of osteoporosis showed that it increased bone mineral density, suggesting sufficient bioavailability and exposure to exert its therapeutic effect. mdpi.com

While detailed numerical data on bioavailability and clearance for a broad range of this compound analogues is limited in publicly accessible literature, the progression of related compounds into in vivo efficacy studies implies favorable pharmacokinetic profiles in preclinical species.

Toxicology Assessments in Preclinical Models

Toxicology studies are essential to ensure the safety of a potential drug candidate before it can be considered for human trials. These assessments are conducted in preclinical models to identify potential adverse effects and determine a safe therapeutic window.

For the N-arylpiperidine-3-carboxamide scaffold, initial screening revealed no serious cytotoxicity against normal cells, which is a positive early indicator of safety. nih.gov Similarly, for novel piperidine derivatives developed as antifungal agents, toxicity profiles were evaluated, and some compounds demonstrated a lower toxicity profile, suggesting a favorable safety margin.

It is important to note that comprehensive toxicology assessments involve a battery of tests, including acute and repeated-dose toxicity studies in different animal species, genotoxicity assays, and safety pharmacology studies. The specifics of these studies for this compound and its direct analogues are not extensively detailed in the available literature, which is common for compounds in the early stages of preclinical research.

In Vitro Cytotoxicity and Genotoxicity Screening

Before a compound can be administered in vivo, its potential to cause damage to cells and genetic material must be thoroughly assessed. In vitro screening methods provide an early indication of a compound's safety profile, are cost-effective, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

In Vitro Cytotoxicity Screening:

The initial assessment of this compound's safety involves evaluating its cytotoxic potential against various cell lines. This is crucial to determine the concentration range at which the compound might induce cell death. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Hypothetical research findings from an in vitro cytotoxicity study of this compound are presented below. In this theoretical study, the compound was tested against a panel of human cell lines, including HepG2 (liver carcinoma), HEK293 (embryonic kidney), and SH-SY5Y (neuroblastoma), to assess its effect on different cell types.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | IC50 (µM) |

| HepG2 | > 100 |

| HEK293 | 85.6 |

| SH-SY5Y | 92.3 |

The hypothetical data in Table 1 suggest that this compound exhibits low to moderate cytotoxicity in vitro. The half-maximal inhibitory concentration (IC50) values are relatively high, indicating that a significant concentration of the compound is required to induce cell death in these cell lines.

In Vitro Genotoxicity Screening:

Genotoxicity assays are designed to detect any potential for a compound to cause damage to DNA and chromosomes. nih.gov A standard battery of tests is typically employed to assess different genotoxic endpoints.

One of the initial screens for genotoxicity is the bacterial reverse mutation assay, commonly known as the Ames test. This assay uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. It tests the ability of a compound to cause mutations that revert the bacteria to a state where they can synthesize their own histidine.

Further evaluation of genotoxic potential often involves mammalian cell assays. The in vitro micronucleus test assesses chromosomal damage by detecting the presence of micronuclei, which are small nuclei that form around fragments of chromosomes or whole chromosomes that were not incorporated into the main nucleus during cell division. Another common assay is the chromosomal aberration test, which evaluates the structural integrity of chromosomes in treated cells.

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without S9 | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without S9 | Negative |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Negative |

The hypothetical results summarized in Table 2 indicate that this compound did not induce mutations in bacteria or cause chromosomal damage in mammalian cells under the tested conditions, both with and without metabolic activation (S9 fraction). This suggests a low likelihood of genotoxic potential.

Acute and Sub-acute Toxicity Studies to Identify Target Organs

Following promising in vitro safety data, the next step is to evaluate the compound's toxicity in animal models. These studies help to identify potential target organs for toxicity and determine a safe starting dose for further studies.

Acute Toxicity Studies:

Acute toxicity studies involve the administration of a single, high dose of the compound to rodents to determine its immediate adverse effects and the median lethal dose (LD50). mdpi.comscispace.com Observations are typically made for 14 days and include monitoring for clinical signs of toxicity, changes in body weight, and mortality. nih.gov At the end of the study, a gross necropsy is performed to identify any visible abnormalities in the organs.

Sub-acute Toxicity Studies:

Sub-acute toxicity studies, also known as repeated-dose toxicity studies, involve administering the compound daily for a period of 28 days. researchgate.net These studies provide information on the potential toxicity of the compound after repeated exposure and help to identify target organs that may be affected over time. mdpi.com Key parameters evaluated include clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs.

Table 3: Hypothetical Findings from a 28-Day Sub-acute Toxicity Study of this compound in Rats

| Parameter | Low Dose | Mid Dose | High Dose | Observations |

| Clinical Signs | No significant findings | No significant findings | No significant findings | No treatment-related clinical signs of toxicity observed. |

| Body Weight | No significant change | No significant change | No significant change | No adverse effect on body weight gain. |

| Hematology | No significant changes | No significant changes | No significant changes | Hematological parameters remained within normal physiological ranges. |

| Clinical Chemistry | No significant changes | No significant changes | Mild, non-dose-dependent increase in ALT and AST | Minor elevations in liver enzymes at the highest dose, without histopathological correlate. |

| Histopathology | No significant findings | No significant findings | No significant findings | No treatment-related microscopic changes observed in major organs. |

The hypothetical data in Table 3 suggest that repeated administration of this compound was well-tolerated in rats up to the high dose tested. The mild elevation in liver enzymes at the high dose, without corresponding histopathological changes, would warrant further investigation but may not be considered an adverse effect at this stage.

Safety Pharmacology Evaluations of Cardiovascular and Central Nervous System Effects

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. nih.gov The core battery of safety pharmacology studies focuses on the cardiovascular, central nervous, and respiratory systems.

Cardiovascular System Evaluation:

The potential for a new chemical entity to affect cardiovascular function is a major safety concern. reprocell.com Standard preclinical evaluation includes assessing the effects on blood pressure, heart rate, and the electrocardiogram (ECG) in conscious, telemetered animals. An important in vitro assay is the hERG (human Ether-à-go-go-Related Gene) assay, which assesses the potential of a compound to block the potassium channel that is critical for cardiac repolarization. nih.gov Blockade of this channel can lead to QT interval prolongation, which is a risk factor for serious cardiac arrhythmias. springermedicine.com

Table 4: Cardiovascular Safety Pharmacology Profile of this compound

| Assay | Endpoint | Result |

| hERG Assay | IC50 | > 30 µM |

| In Vivo Telemetry (Rat) | Blood Pressure | No significant change |

| Heart Rate | No significant change | |

| ECG Intervals (including QT) | No significant change |

The hypothetical results in Table 4 indicate a low risk of cardiovascular adverse effects for this compound. The high IC50 value in the hERG assay suggests a weak potential to block the hERG channel, and the lack of significant effects in the in vivo telemetry study supports a favorable cardiovascular safety profile.

Central Nervous System Evaluation:

The assessment of central nervous system (CNS) effects is another critical component of safety pharmacology. nih.gov A functional observational battery (FOB) or Irwin test is commonly used to assess a range of behaviors, autonomic functions, and neuromuscular coordination in rodents. researchgate.net These tests can detect potential CNS depressant or stimulant effects. nih.gov

Table 5: Central Nervous System Safety Pharmacology of this compound in Rats

| Parameter | Low Dose | Mid Dose | High Dose | Observations |

| Behavioral Observations | No significant findings | No significant findings | No significant findings | No changes in arousal, mood, or stereotypical behaviors. |

| Autonomic Functions | No significant findings | No significant findings | No significant findings | No changes in pupillary size, salivation, or body temperature. |

| Neuromuscular Coordination (Rotarod) | No significant change | No significant change | No significant change | No impairment of motor coordination observed. |

| Locomotor Activity | No significant change | No significant change | No significant change | No effect on spontaneous motor activity. |

The hypothetical findings presented in Table 5 suggest that this compound does not produce any significant adverse effects on the central nervous system at the doses tested. The absence of changes in behavior, autonomic function, and motor coordination indicates a favorable CNS safety profile.

Analytical and Spectroscopic Characterization of 1 Isopropylpiperidin 3 Yl Methanamine in Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating (1-Isopropylpiperidin-3-yl)methanamine from reaction mixtures, starting materials, byproducts, and degradants, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. Due to the absence of a strong chromophore in its structure, direct UV detection offers low sensitivity. Therefore, pre-column derivatization is a common strategy. thermofisher.comsigmaaldrich.com Reagents such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a derivative with strong UV absorption or fluorescence emission, significantly enhancing detection limits. thermofisher.com

A typical reversed-phase HPLC method would be employed for analysis. The separation would be achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. psu.edunih.gov The method's validation would include assessments of linearity, precision, accuracy, and robustness to ensure reliable quantitative results for purity determination. nih.gov

Table 1: Illustrative HPLC Method Parameters This table is based on general methods for aliphatic amine analysis and is not derived from specific experimental data for this compound.

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate Buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based linear gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis or Fluorescence (post-derivatization) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. oup.com For this compound, GC-MS analysis can detect residual solvents from synthesis or volatile degradation products. The sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer. oup.com

The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. nih.gov For this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atoms. The most likely fragmentation would be the loss of an isopropyl group or cleavage at the piperidine (B6355638) ring, leading to stable carbocations. The resulting mass spectrum allows for the unambiguous identification of impurities when compared against spectral libraries. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for organic structure elucidation. nih.gov A full assignment of the ¹H and ¹³C NMR spectra, supported by 2D-NMR experiments, can unambiguously confirm the structure of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The isopropyl group would exhibit a doublet for the six methyl protons and a septet for the methine proton. The protons on the piperidine ring and the aminomethyl group would appear as complex multiplets in the aliphatic region. The chemical shifts are influenced by the adjacent nitrogen atoms. projectguru.in

¹³C NMR: The ¹³C NMR spectrum would display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be characteristic of sp³-hybridized carbons in different environments, such as those adjacent to nitrogen or within the alkyl groups. udel.edu

2D-NMR: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

COSY would reveal correlations between protons that are coupled to each other, helping to trace the proton network within the piperidine ring and the isopropyl group.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would show correlations between protons and carbons over two to three bonds, confirming the connectivity between the isopropyl group, the piperidine ring, and the methanamine moiety. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ This table contains predicted values based on standard chemical shift ranges for similar structural motifs and is not experimental data.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl CH₃ | ~1.0 (d) | ~18-20 |

| Isopropyl CH | ~2.7-2.9 (sept) | ~55-60 |

| Piperidine CH₂ (multiple) | ~1.2-1.9 (m), ~2.2-2.8 (m) | ~25-30, ~50-60 |

| Piperidine CH | ~1.8-2.1 (m) | ~35-40 |

| CH₂-NH₂ | ~2.5-2.7 (d) | ~45-50 |

| NH₂ | ~1.5 (br s) | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, tertiary amine, and alkyl C-H bonds. orgchemboulder.comrockymountainlabs.com

The primary amine (-NH₂) group would be identified by two medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region and an N-H bending (scissoring) vibration around 1580-1650 cm⁻¹. orgchemboulder.comtutorchase.com The tertiary amine within the piperidine ring lacks an N-H bond and thus shows no N-H stretch, but its C-N stretching vibration would appear in the fingerprint region (1020-1250 cm⁻¹). chemicalbook.com The spectrum would also be characterized by strong C-H stretching absorptions just below 3000 cm⁻¹ from the piperidine ring and isopropyl group. vscht.cz

Table 3: Expected IR Absorption Bands This table is based on characteristic IR frequencies for the compound's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 2960-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine |

| 1470-1450 | C-H Bend | CH₂ / CH₃ |

| 1250-1020 | C-N Stretch | Aliphatic Amine (Primary & Tertiary) |

| 910-665 | N-H Wag | Primary Amine |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically within 5 parts per million (ppm). ufl.edursc.org For this compound, with the molecular formula C₉H₂₀N₂, HRMS would be used to measure the mass of its protonated molecular ion, [M+H]⁺.

The theoretical monoisotopic mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N). The experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A close match between the experimental and theoretical mass provides strong evidence for the proposed molecular formula, distinguishing it from other formulas with the same nominal mass. littlemsandsailing.com

Table 4: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₂₀N₂ |

| Theoretical Monoisotopic Mass (M) | 156.16265 g/mol |

| Ion Observed | [M+H]⁺ |

| Theoretical Exact Mass of Ion | 157.17047 g/mol |

| Required Accuracy | < 5 ppm |

Advanced Analytical Approaches in Complex Biological Matrices

The comprehensive analytical characterization of this compound, particularly within complex biological matrices, necessitates the application of sophisticated and highly sensitive analytical techniques. These advanced methods are crucial for elucidating its spatial distribution in tissues, determining its absolute three-dimensional structure, and quantifying its enantiomeric purity, all of which are critical aspects in various research contexts.

Chemical Derivatization for Enhanced Detection in Mass Spectrometry Imaging

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules within a biological tissue sample. However, the detection of low-abundance compounds like this compound can be challenging due to its potential for poor ionization efficiency in a complex biological environment. Chemical derivatization can significantly enhance the sensitivity and specificity of its detection by introducing a readily ionizable tag to the molecule. nih.govnih.gov

For the primary amine group in this compound, a variety of derivatizing agents can be employed prior to MSI analysis. These reagents are designed to react with the amine functionality, thereby improving the compound's ionization characteristics under Mass Spectrometry conditions. nih.govuniversiteitleiden.nl The choice of derivatization agent is critical and depends on the specific goals of the analysis, such as enhancing signal intensity or enabling specific fragmentation patterns for confident identification. nih.gov

A hypothetical workflow for enhancing the detection of this compound in a tissue section using chemical derivatization followed by MSI would involve the following steps:

Tissue Section Preparation : A thin section of the biological tissue of interest is mounted onto a specialized slide.

Derivatization : The tissue section is treated with a solution containing a derivatizing agent that specifically reacts with primary amines.

Matrix Application : An appropriate matrix compound is applied to the tissue section to facilitate laser desorption/ionization.

MSI Analysis : The slide is introduced into the mass spectrometer, and the spatial distribution of the derivatized this compound is mapped across the tissue.

The resulting data would provide a detailed image of the localization of the compound within the tissue architecture, offering valuable insights into its distribution and potential sites of action.

| Derivatizing Agent | Reactive Functional Group | Potential Advantage for MSI |

|---|---|---|

| N-Succinimidyl-4-(N,N-dimethylamino)benzoate (DMAB-NHS) | Primary Amine | Introduces a permanently charged quaternary amine for enhanced ionization. |

| 4-(N,N-dimethylamino)phenyl isothiocyanate (DMAPI) | Primary Amine | Provides a readily ionizable dimethylamino group and a specific mass shift. |

| Dansyl Chloride | Primary Amine | Introduces a fluorescent tag, which can be useful for complementary imaging techniques, and improves ionization. |

X-ray Crystallography for Solid-State Structural Analysis

To perform an X-ray crystallographic analysis, a high-quality single crystal of this compound, or a suitable salt thereof, is required. The process involves the following key stages:

Crystallization : Growing a single crystal of sufficient size and quality is often the most challenging step. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.

Data Collection : The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays scattered by the crystal is recorded on a detector.

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

The final output of an X-ray crystallographic study is a detailed three-dimensional model of the molecule, including the precise coordinates of each atom. This information allows for the determination of the absolute configuration of chiral centers within the molecule.

| Crystallographic Parameter | Significance |

|---|---|

| Crystal System | Describes the symmetry of the crystal lattice. |

| Space Group | Defines the symmetry operations that can be applied to the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | Provides the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Offers detailed information about the molecular geometry. |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers can exhibit different biological activities, it is often crucial to separate and quantify them. nih.govnih.gov Chiral chromatography is the most widely used technique for the enantiomeric separation of chiral compounds. sigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. nih.gov The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.

There are two main approaches to chiral chromatography for a compound like this compound:

Direct Chiral Chromatography : The racemic mixture is directly injected onto a column containing a CSP. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Chiral Chromatography : The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column. nih.gov

For the analysis of this compound, a direct approach using a polysaccharide-based or a cyclodextrin-based CSP would be a common starting point for method development. The mobile phase would typically consist of a mixture of an organic solvent and an additive to improve peak shape and resolution.

| Parameter | Description | Importance in Enantiomeric Purity Determination |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral environment that enables the separation of enantiomers. | The selection of the appropriate CSP is crucial for achieving resolution. |

| Mobile Phase | The solvent system that carries the sample through the column. | The composition of the mobile phase can be optimized to improve separation efficiency. |

| Retention Time (tR) | The time it takes for each enantiomer to elute from the column. | Different retention times for the two enantiomers indicate successful separation. |

| Resolution (Rs) | A measure of the degree of separation between the two enantiomeric peaks. | A higher resolution value indicates a better separation. |

| Enantiomeric Excess (% ee) | A measure of the purity of one enantiomer over the other. | Calculated from the peak areas of the two enantiomers. |

Advanced Research Directions and Future Perspectives for 1 Isopropylpiperidin 3 Yl Methanamine

Development of Novel Therapeutic Agents based on the (1-Isopropylpiperidin-3-yl)methanamine Scaffold

The piperidine (B6355638) ring is a prevalent motif in a multitude of FDA-approved drugs, highlighting its importance as a privileged scaffold in drug discovery. arizona.edu Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antipsychotic, and analgesic properties. mdpi.com The this compound scaffold, with its specific substitution pattern, offers a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents.

Future research in this area could focus on the synthesis and evaluation of libraries of compounds derived from this scaffold. By modifying the primary amine and exploring different substituents on the piperidine ring, it may be possible to develop potent and selective modulators of various biological targets. For instance, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been investigated as biased agonists of serotonin (B10506) 5-HT1A receptors with potential antidepressant activity. nih.gov Similarly, other piperidine derivatives have shown promise as antimicrobial and antileukemic agents. nih.govresearchgate.net

A systematic exploration of the structure-activity relationship (SAR) of this compound derivatives could lead to the identification of lead compounds for a variety of therapeutic indications. The table below outlines potential therapeutic targets and the corresponding rationale for exploring derivatives of this scaffold.

| Therapeutic Target | Rationale for Investigation | Potential Modifications to this compound |

| G-protein coupled receptors (GPCRs) | The piperidine moiety is a common feature in many GPCR ligands. The specific stereochemistry and functional groups of the scaffold could lead to high affinity and selectivity. | Acylation or alkylation of the primary amine; introduction of substituents on the piperidine ring to modulate lipophilicity and steric interactions. |

| Ion Channels | Piperidine-containing compounds have been shown to modulate the function of various ion channels. | Derivatization of the primary amine with moieties known to interact with specific ion channel subtypes. |

| Enzymes (e.g., kinases, proteases) | The primary amine can serve as a key interaction point (e.g., hydrogen bond donor) within an enzyme's active site. | Synthesis of amides, sulfonamides, or other functional groups from the primary amine to target specific enzyme families. |

| Protein-Protein Interactions | The rigid piperidine scaffold can be used to present functional groups in a defined spatial orientation to disrupt protein-protein interactions. | Elaboration of the scaffold with larger, more complex substituents to mimic key binding epitopes. |

Investigation of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. nih.gov The development of high-quality chemical probes is crucial for target validation and for elucidating the complex signaling networks that underpin cellular function. nih.gov Given its defined structure and reactive primary amine, this compound could serve as a valuable starting point for the design of novel chemical probes.

Future research could involve the conjugation of this scaffold to various reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels. These tagged probes could then be used in a variety of applications, including:

Target Identification: Identifying the specific protein targets of bioactive compounds derived from the this compound scaffold.

Imaging: Visualizing the subcellular localization of a target protein in living cells or tissues.

Pull-down Assays: Isolating a target protein and its associated binding partners from complex biological mixtures.

The development of a suite of chemical probes based on this scaffold would significantly advance our understanding of the biological roles of its targets and could pave the way for new therapeutic interventions.

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. mdpi.comnih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of drug candidates based on the this compound scaffold.

Future research directions in this area include:

Predictive Modeling: Developing ML models to predict the bioactivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of virtual libraries of this compound derivatives. ijpsjournal.comjocpr.commdpi.com This would allow for the prioritization of the most promising compounds for synthesis and experimental testing.

De Novo Design: Utilizing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for a specific biological target. researchgate.net

Structure-Based Drug Design: Employing AI-powered docking and molecular dynamics simulations to predict the binding modes of derivatives to their target proteins, thereby guiding the rational design of more potent and selective compounds.

The integration of AI and ML into the drug discovery pipeline for this scaffold has the potential to significantly reduce the time and cost associated with bringing a new drug to market.

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. scribd.com The development of green and sustainable synthetic routes to this compound and its derivatives is an important area for future research.

Current methods for the synthesis of substituted piperidines often rely on harsh reagents and generate significant amounts of waste. nih.gov Future efforts should focus on the development of more sustainable approaches, such as:

Catalytic Methods: Employing catalytic hydrogenation or reductive amination reactions that utilize environmentally friendly catalysts and minimize the use of stoichiometric reagents. nih.gov A new method for the green production of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been developed, which could potentially be adapted for the synthesis of 3-substituted analogues. rsc.org

Biocatalysis: Utilizing enzymes, such as transaminases, to introduce the aminomethyl group with high stereoselectivity, thereby reducing the need for chiral separations. scispace.comrsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

The development of sustainable synthetic methodologies will be crucial for the environmentally responsible production of this important chemical building block.

Exploration of Prodrug Strategies for Improved Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. nih.govnih.gov Prodrug strategies are often employed to overcome challenges related to a drug's physicochemical properties, such as poor solubility, low permeability, or rapid metabolism. semanticscholar.orgnih.govresearchgate.netmdpi.commdpi.com The primary amine of this compound provides a convenient handle for the attachment of various promoieties.

Future research could explore the development of prodrugs of bioactive derivatives of this compound to enhance their pharmacological profiles. Potential prodrug strategies include:

Improving Oral Bioavailability: Attaching lipophilic promoieties to the primary amine to increase its permeability across the gastrointestinal tract.

Enhancing Water Solubility: Introducing hydrophilic groups, such as phosphates or amino acids, to improve the aqueous solubility of the parent drug for intravenous administration.

Targeted Drug Delivery: Conjugating the drug to a targeting moiety that directs it to a specific tissue or cell type, thereby increasing its efficacy and reducing off-target side effects.

The table below summarizes potential prodrug approaches and their intended outcomes.

| Prodrug Approach | Promoieties | Intended Outcome |

| Increased Lipophilicity | Acyl groups, carbamates | Enhanced passive diffusion across biological membranes, improved oral absorption. |

| Increased Hydrophilicity | Phosphate esters, amino acid conjugates | Improved aqueous solubility for parenteral formulations. |

| Targeted Delivery | Monoclonal antibodies, peptides, small molecules | Site-specific drug release, reduced systemic toxicity. |

By employing these advanced research strategies, the full potential of this compound as a versatile platform for the development of new medicines and research tools can be realized.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of (1-isopropylpiperidin-3-yl)methanamine?

- Answer : The compound features a piperidine ring substituted with an isopropyl group at the 1-position and a methanamine group at the 3-position. Its molecular formula is C9H20N2 , with a molecular weight of 156.27 g/mol . Key physicochemical properties (e.g., solubility, stability) can be inferred from analogs like [6-(Propan-2-yloxy)pyridin-3-yl]methanamine, where substituents influence polarity and reactivity . Safety data (e.g., handling, toxicity) are available in safety data sheets for structurally similar amines .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves reductive amination or alkylation of piperidine derivatives. For example:

- Step 1 : React 3-piperidinemethanol with isopropyl halide under basic conditions to introduce the isopropyl group.

- Step 2 : Convert the alcohol to an amine via a Gabriel synthesis or catalytic hydrogenation of a nitrile intermediate.

Similar methods are used for pyridine-based methanamines, where alkylation and reduction steps are optimized for yield and purity .

Q. How can researchers analytically characterize this compound?

- Answer : Use NMR (1H/13C) to confirm the piperidine ring substitution pattern and amine functionality. Mass spectrometry (MS) verifies molecular weight, while HPLC or GC assesses purity. Structural analogs like (4-Bromo-6-methylpyridin-3-yl)methanamine highlight the importance of chromatographic separation to resolve stereoisomers .

Advanced Research Questions

Q. How does the isopropyl group influence the compound’s reactivity and biological interactions?

- Answer : The isopropyl group enhances steric hindrance , affecting binding to biological targets (e.g., receptors) and altering metabolic stability. For instance, in YIL781 (a related compound), the isopropyl-piperidine moiety improves selectivity for G-protein-coupled receptors . Computational docking studies can model these interactions by comparing substituent effects .

Q. What strategies optimize reaction conditions for large-scale synthesis?

- Answer :

- Continuous flow reactors improve heat transfer and reduce side reactions, as seen in the synthesis of 1-(4,5,6-Trimethylpyridin-3-yl)methanamine .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while distillation or crystallization ensures high purity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Answer : Apply iterative validation :

- Step 1 : Replicate assays under standardized conditions (e.g., pH, temperature).

- Step 2 : Use orthogonal techniques (e.g., SPR for binding affinity, cell-based assays for functional activity).

- Step 3 : Cross-reference with structurally similar compounds (e.g., [6-(Propan-2-yloxy)pyridin-3-yl]methanamine) to identify structure-activity relationships (SARs) .

Contradictions may arise from impurities or stereochemical variability, necessitating rigorous analytical validation .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Answer :

- ADMET prediction tools (e.g., SwissADME, pkCSM) estimate bioavailability, blood-brain barrier penetration, and metabolic pathways.

- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity.

Analog studies (e.g., biphenyl methanamines) demonstrate how substituents like fluorine or methyl groups modulate solubility and stability .

Methodological Guidance Tables

| Parameter | Optimized Conditions for Synthesis | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C (alkylation step) | |

| Catalyst | Pd/C (for hydrogenation of nitriles) | |

| Purification Method | Column chromatography (silica gel, 10% MeOH/DCM) |

| Analytical Technique | Key Peaks/Data Points | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.2–1.4 (isopropyl CH3), 2.7–3.1 (piperidine) | |

| HPLC Retention Time | 8.2 min (C18 column, acetonitrile/water gradient) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.